N-cyclopropylmorpholine-4-carboxamide
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Overview
Description
N-cyclopropylmorpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the morpholine ring and a carboxamide group at the 4-position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylmorpholine-4-carboxamide typically involves the reaction of cyclopropylamine with morpholine-4-carboxylic acid or its derivatives. One common method is the amidation reaction, where cyclopropylamine is reacted with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or alcohols replace the existing substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives such as N-cyclopropylmorpholine-4-carboxylic acid.
Reduction: Reduced derivatives such as N-cyclopropylmorpholine-4-methanol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropylmorpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropylmorpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar morpholine core but have a carbothioamide group instead of a carboxamide group.
Pyrazole-4-carboxamides: These compounds have a pyrazole ring instead of a morpholine ring but share the carboxamide functional group.
Uniqueness
N-cyclopropylmorpholine-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-cyclopropylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(9-7-1-2-7)10-3-5-12-6-4-10/h7H,1-6H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFXAUNLHMPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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